N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, a pyridinyl ring, and a piperazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-chloro-5-(trifluoromethyl)aniline: This intermediate is synthesized by the chlorination of 2-amino-5-(trifluoromethyl)benzene.
Formation of 2-chloro-5-(trifluoromethyl)phenyl isocyanate: This is achieved by reacting 2-chloro-5-(trifluoromethyl)aniline with phosgene.
Coupling with 4-(2-pyridinyl)piperazine: The final step involves the reaction of 2-chloro-5-(trifluoromethyl)phenyl isocyanate with 4-(2-pyridinyl)piperazine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of the chloro and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyridinyl moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl ring, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)glutarimide
- N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its combination of a chlorinated phenyl ring, a trifluoromethyl group, a pyridinyl ring, and a piperazinecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-13-5-4-12(17(19,20)21)11-14(13)23-16(26)25-9-7-24(8-10-25)15-3-1-2-6-22-15/h1-6,11H,7-10H2,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEWAHQAKDOHES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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